molecular formula C5H13ClN2O B1458169 N-[2-(Methylamino)ethyl]acetamide HCl CAS No. 1350720-14-7

N-[2-(Methylamino)ethyl]acetamide HCl

Cat. No. B1458169
CAS RN: 1350720-14-7
M. Wt: 152.62 g/mol
InChI Key: AJWYTXPBZDRHRB-UHFFFAOYSA-N
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Description

“N-[2-(Methylamino)ethyl]acetamide HCl” is an organic compound with the molecular formula C5H12N2O.ClH . It has a molecular weight of 152.62 . The compound is also known by its IUPAC name, N-(2-(methylamino)ethyl)acetamide hydrochloride .


Molecular Structure Analysis

The InChI code for “N-[2-(Methylamino)ethyl]acetamide HCl” is 1S/C5H12N2O.ClH/c1-5(8)7-4-3-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H . This indicates the presence of a chlorine atom (Cl), a methyl group (CH3), an amine group (NH2), and an acetamide group (CH3CONH2) in the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 152.62 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .

Scientific Research Applications

Medicinal Chemistry

N-[2-(Methylamino)ethyl]acetamide HCl is explored in medicinal chemistry for its potential to serve as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the acetamide group into pharmacologically active molecules, which can modify their activity and increase their efficacy .

Biochemistry Research

In biochemistry, this compound is utilized in the study of enzyme-substrate interactions. It can act as a mimic for natural substrates or as an inhibitor to understand the binding sites and mechanisms of enzymes .

Industrial Applications

The chemical industry may use N-[2-(Methylamino)ethyl]acetamide HCl as an intermediate in the production of dyes, resins, and other polymers. Its reactivity with various agents can lead to the development of new materials with desired properties .

Environmental Science

Researchers in environmental science might investigate the compound’s breakdown products and their impact on ecosystems. Understanding its degradation pathways can help in assessing the environmental risks associated with its use .

Pharmacology

Pharmacologists could study the compound’s pharmacokinetics and pharmacodynamics. It’s important to determine how it interacts with biological systems, its metabolism, and potential therapeutic effects .

Analytical Chemistry

In analytical chemistry, N-[2-(Methylamino)ethyl]acetamide HCl can be used as a standard or reference compound in chromatography and mass spectrometry. It helps in the calibration of instruments and validation of analytical methods .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[2-(methylamino)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-5(8)7-4-3-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWYTXPBZDRHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Methylamino)ethyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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